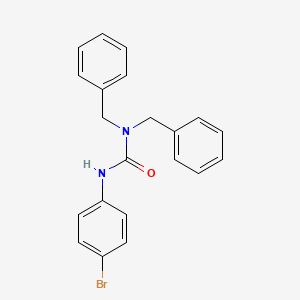

1,1-Dibenzyl-3-(4-bromophenyl)urea

Description

1,1-Dibenzyl-3-(4-bromophenyl)urea is a urea derivative characterized by two benzyl groups attached to one nitrogen atom of the urea core and a 4-bromophenyl group on the adjacent nitrogen.

Properties

IUPAC Name |

1,1-dibenzyl-3-(4-bromophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O/c22-19-11-13-20(14-12-19)23-21(25)24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZROMVVPYOBXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403460 | |

| Record name | 1,1-dibenzyl-3-(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86764-45-6 | |

| Record name | 1,1-dibenzyl-3-(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)-1,1-DIBENZYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(4-bromophenyl)urea typically involves the reaction of 4-bromophenyl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,1-Dibenzyl-3-(4-bromophenyl)urea are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(4-bromophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1,1-Dibenzyl-3-(4-bromophenyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(4-bromophenyl)urea involves its interaction with specific molecular targets. The bromophenyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

The compound’s structure can be compared to related urea derivatives to elucidate the impact of substituents on molecular conformation and function:

Table 1: Structural and Molecular Comparisons

*Estimated based on structural analogy to .

Key Observations :

- The para-substitution on the phenyl ring may optimize steric interactions with target proteins compared to ortho-substituted derivatives .

- Symmetry and Conformation: The dibenzyl substitution increases steric bulk compared to mono-benzyl analogs (e.g., ), which could influence crystal packing and solubility .

Biological Activity

1,1-Dibenzyl-3-(4-bromophenyl)urea is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of two benzyl groups and a bromophenyl moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18BrN2O

- CAS Number : 86764-45-6

- Molecular Weight : 364.25 g/mol

The biological activity of 1,1-Dibenzyl-3-(4-bromophenyl)urea is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound can form stable complexes with enzymes, reducing their catalytic activity.

- Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways.

Anticancer Activity

Research indicates that 1,1-Dibenzyl-3-(4-bromophenyl)urea exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 12.8 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows effectiveness against various bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers treated MCF-7 cells with varying concentrations of 1,1-Dibenzyl-3-(4-bromophenyl)urea. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A screening of the compound against clinical isolates of Staphylococcus aureus revealed that it inhibited growth effectively at concentrations lower than traditional antibiotics. This suggests its potential utility in treating antibiotic-resistant infections.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of similar compounds to understand how modifications affect biological activity. The presence of the bromine atom in the phenyl ring enhances lipophilicity and may improve membrane permeability.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 1,1-Dibenzyl-3-(4-bromophenyl)urea | 15.2 | 32 |

| 1,1-Dibenzyl-3-(3-bromophenyl)urea | 20.5 | 64 |

| 1,1-Dibenzyl-3-(4-chlorophenyl)urea | 18.0 | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.